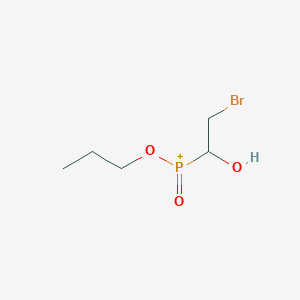
(2-Bromo-1-hydroxyethyl)(oxo)propoxyphosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromo-1-hydroxyethyl)(oxo)propoxyphosphanium is a chemical compound with a unique structure that includes a bromine atom, a hydroxyethyl group, and a propoxyphosphanium moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-1-hydroxyethyl)(oxo)propoxyphosphanium typically involves the reaction of a suitable brominated precursor with a hydroxyethyl group and a propoxyphosphanium reagent. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to maintain consistent reaction conditions. The process may include steps such as purification, crystallization, and drying to produce the compound in bulk quantities suitable for commercial use.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-1-hydroxyethyl)(oxo)propoxyphosphanium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo derivatives, while substitution reactions can produce various substituted phosphonium compounds.
Scientific Research Applications
(2-Bromo-1-hydroxyethyl)(oxo)propoxyphosphanium has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Bromo-1-hydroxyethyl)(oxo)propoxyphosphanium involves its interaction with specific molecular targets and pathways. The bromine atom and the hydroxyethyl group play crucial roles in its reactivity and interactions with other molecules. The compound may act as an electrophile or nucleophile, depending on the reaction conditions and the nature of the interacting species.
Comparison with Similar Compounds
Similar Compounds
(2-Chloro-1-hydroxyethyl)(oxo)propoxyphosphanium: Similar structure but with a chlorine atom instead of bromine.
(2-Iodo-1-hydroxyethyl)(oxo)propoxyphosphanium: Contains an iodine atom instead of bromine.
(2-Fluoro-1-hydroxyethyl)(oxo)propoxyphosphanium: Features a fluorine atom in place of bromine.
Uniqueness
(2-Bromo-1-hydroxyethyl)(oxo)propoxyphosphanium is unique due to the presence of the bromine atom, which imparts specific reactivity and properties that differ from its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it distinct in its applications and interactions.
Properties
CAS No. |
88648-56-0 |
|---|---|
Molecular Formula |
C5H11BrO3P+ |
Molecular Weight |
230.02 g/mol |
IUPAC Name |
(2-bromo-1-hydroxyethyl)-oxo-propoxyphosphanium |
InChI |
InChI=1S/C5H11BrO3P/c1-2-3-9-10(8)5(7)4-6/h5,7H,2-4H2,1H3/q+1 |
InChI Key |
DXXKCXKMQJHRNL-UHFFFAOYSA-N |
Canonical SMILES |
CCCO[P+](=O)C(CBr)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















